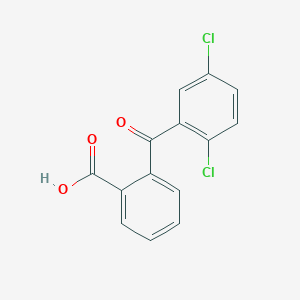

2-(2,5-Dichlorobenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHSEHBYRXACBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357911 | |

| Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106022-00-8 | |

| Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,5 Dichlorobenzoyl Benzoic Acid

Established Literature Procedures for Synthesis

The synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid and its isomers is well-documented, primarily through Friedel-Crafts acylation reactions. This method involves reacting an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst. For instance, the synthesis of the related compound, 2-(3,4-dichlorobenzoyl)benzoic acid, is achieved by reacting phthalic anhydride (B1165640) with dichlorobenzene in a solvent like nitrobenzene, catalyzed by aluminum trichloride. wisdomlib.org This general principle is adapted to produce the this compound isomer by carefully selecting the appropriate precursors. The reaction is typically conducted under anhydrous conditions to prevent deactivation of the Lewis acid catalyst. google.com The final product is then isolated and purified from the reaction mixture.

Utilization of Precursor Compounds in its Fabrication

The specific structure of this compound can be achieved by employing several different combinations of starting materials, all of which ultimately converge on the core Friedel-Crafts reaction mechanism.

2,5-Dichlorobenzoyl chloride is a highly reactive derivative of 2,5-dichlorobenzoic acid, making it an excellent acylating agent for Friedel-Crafts reactions. sigmaaldrich.comtcichemicals.com In this pathway, 2,5-dichlorobenzoyl chloride is reacted with a suitable aromatic substrate in the presence of a Lewis acid. While this aroyl chloride is not always commercially available and may need to be synthesized from the less expensive 2,5-dichlorobenzoic acid, its use can be a critical step in certain synthetic schemes. google.com The high reactivity of the acyl chloride facilitates the electrophilic aromatic substitution reaction required to form the benzophenone (B1666685) core structure.

Syntheses can also commence from 2,5-dichlorobenzoic acid. nih.govsigmaaldrich.com Since carboxylic acids are generally not reactive enough to directly participate in Friedel-Crafts acylation, the acid must first be "activated." This is typically achieved by converting the carboxylic acid group into a more reactive acyl halide, such as 2,5-dichlorobenzoyl chloride, using a reagent like thionyl chloride or oxalyl chloride. Once converted, the resulting acyl chloride is then used in a subsequent Friedel-Crafts reaction as described above. google.com Alternatively, processes exist where 2,5-dichlorobenzoic acid is esterified, and this ester undergoes further reactions, such as nitration, followed by hydrolysis to yield other functionalized derivatives. google.com

A direct and industrially significant method for synthesizing benzoylbenzoic acid derivatives involves the Friedel-Crafts acylation of a benzene (B151609) derivative with phthalic anhydride. ias.ac.indocumentsdelivered.comopen.ac.uk To produce this compound, 1,4-dichlorobenzene (B42874) is used as the aromatic substrate, which reacts with phthalic anhydride. The reaction is promoted by a strong Lewis acid catalyst, with aluminum chloride being the most common choice. wisdomlib.orggoogle.com The reaction is typically heated to facilitate the transformation. This approach is advantageous as it utilizes readily available starting materials.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reference |

| Dichlorobenzene | Phthalic Anhydride | Aluminum trichloride | Nitrobenzene | Heated | wisdomlib.org |

| 1,4-Dichlorobenzene | Benzoyl Halide | Aluminum chloride | - | 170 °C | google.com |

| Resorcinol Dimethyl Ether | Phthalic Anhydride | Aluminum chloride | Nitrobenzene | Water-bath | ias.ac.in |

Advanced Strategies for Enhanced Synthetic Efficiency

In recent years, efforts to make classical reactions like the Friedel-Crafts acylation more environmentally friendly and efficient have led to the development of new strategies. One such advanced approach is the use of mechanochemistry, which involves conducting reactions in a ball mill, often in the absence of a solvent. nih.gov

Mechanochemical Friedel-Crafts acylation has been successfully applied to the reaction of phthalic anhydride with various aromatic hydrocarbons. nih.gov This solvent-free method can significantly reduce chemical waste and energy consumption compared to traditional solution-phase reactions. Studies have shown that high yields of the desired keto-acid product can be achieved, sometimes in shorter reaction times than conventional methods. nih.gov The optimization of parameters such as milling time and the ratio of reactants to the catalyst is crucial for maximizing the efficiency of this advanced strategy.

Table 2: Comparison of Conventional and Advanced Synthetic Approaches

| Parameter | Conventional (Solution-Phase) | Advanced (Mechanochemical) |

| Solvent | Required (e.g., Nitrobenzene, Halogenated Hydrocarbons) | Solvent-free |

| Environmental Impact | Higher (due to solvent use and disposal) | Lower |

| Reaction Time | Often several hours | Can be comparable or shorter (e.g., 1-2 hours) |

| Energy Consumption | Heating of large solvent volumes | Energy for milling |

| Yield | Generally high | High yields are achievable (e.g., 79%) nih.gov |

Chemical Reactivity and Derivatization of 2 2,5 Dichlorobenzoyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and decarboxylation, leading to the formation of esters, amides, and benzophenone (B1666685) derivatives, respectively.

Esterification Reactions

Esterification of 2-(2,5-Dichlorobenzoyl)benzoic acid involves the reaction of its carboxylic acid group with an alcohol, typically in the presence of an acid catalyst, to form the corresponding ester and water. This transformation is a classic example of Fischer-Speier esterification. mdpi.comgoogle.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use a large excess of the alcohol or remove water as it is formed, for instance, through azeotropic distillation. google.com

Various catalysts can be employed to facilitate this reaction. Strong mineral acids like concentrated sulfuric acid are commonly used. google.comnih.gov The process generally involves refluxing the benzoic acid derivative with the chosen alcohol. nih.gov For example, the synthesis of ethyl esters can be achieved by reacting the acid with dry ethanol (B145695) under reflux with sulfuric acid. nih.gov Other catalytic systems, including solid acid catalysts and deep eutectic solvents (DES), have also been developed for the esterification of benzoic acids, sometimes allowing for solvent-free conditions. prepchem.com Enzymatic methods, while less common, also present a viable pathway for esterification under milder conditions. fishersci.co.uk

Table 1: Representative Conditions for Esterification of Benzoic Acids

| Catalyst System | Alcohol | Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol (MeOH) | Excess MeOH, reflux | google.com |

| Sulfuric Acid (H₂SO₄) | Ethanol (EtOH) | Dry EtOH, reflux | nih.gov |

| Metal-containing catalyst | C6-C12 Alcohols | Stepwise heating to 240-250°C | growingscience.com |

| Deep Eutectic Solvent | Ethanol, Butanol | 75°C, solvent-free | prepchem.com |

| Lipase (Enzyme) | Glycerol | 45°C, in DES/buffer | fishersci.co.uk |

Amidation Reactions

The carboxylic acid moiety of this compound can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This transformation is fundamental in organic synthesis due to the stability and prevalence of the amide bond in pharmaceuticals and biologically active compounds. google.com

Two primary strategies are used for this conversion:

Activation via Acyl Halides: A common and robust method involves first converting the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating the acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. growingscience.comluxembourg-bio.com The resulting 2-(2,5-dichlorobenzoyl)benzoyl chloride can then be reacted with an amine or ammonia to form the desired amide. luxembourg-bio.com This two-step process can often be performed in the same reaction vessel ("one-pot"). luxembourg-bio.com

Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate direct amide bond formation under milder conditions, avoiding the need to isolate the acyl chloride intermediate. researchgate.net These reagents activate the carboxylic acid in situ. A study on 2-benzoylbenzoic acid demonstrated its successful coupling with a benzohydrazide (B10538) using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the catalyst and DIPEA (N,N-Diisopropylethylamine) as a base. google.com Other common coupling agents include carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions. growingscience.comresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Byproduct | Notes | Reference |

|---|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, removed by filtration. researchgate.net | growingscience.com |

| EDC | N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct easily removed by aqueous workup. | growingscience.com |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | --- | Highly efficient, used for difficult couplings. google.com | google.com |

| POCl₃ | Phosphorus oxychloride | Phosphoric acids | Used with a base like pyridine. google.com | google.com |

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxylic acid group, which is released as carbon dioxide. For aromatic carboxylic acids like this compound, this reaction typically requires harsh conditions. Conventional thermal decarboxylation often necessitates high temperatures (140°C or more) and may be influenced by the presence of other substituents on the aromatic ring. ibs.re.kr The product of such a reaction would be 2,5-dichlorobenzophenone.

More advanced methods enable decarboxylation under milder conditions as part of a functionalization strategy. For instance, a protocol for the decarboxylative hydroxylation of benzoic acids has been developed using a copper catalyst at 35°C, initiated by photoinduced ligand-to-metal charge transfer (LMCT). google.comibs.re.kr This process generates an aryl radical that can then be functionalized. google.com Tandem reactions involving an initial C-H activation followed by decarboxylation have also been reported, allowing for complex molecular transformations where the carboxylic acid group acts as a transient directing group before being removed. youtube.com Biocatalytic methods using decarboxylase enzymes also exist, though their application is typically substrate-specific. luxembourg-bio.com

Reactions Involving the Carbonyl Group

The ketone carbonyl group (-C=O) in the benzoyl moiety is electrophilic and serves as a site for nucleophilic attack, most notably in condensation reactions.

Condensation with Hydrazine (B178648) and Derivatives for Hydrazone Formation

The reaction of this compound with hydrazine hydrate (B1144303) involves a distinctive intramolecular cyclization. While hydrazines typically react with simple ketones to form hydrazones, the presence of the adjacent carboxylic acid group on the same molecule facilitates a subsequent, spontaneous ring-closing reaction.

The process begins with the formation of a hydrazide at the carboxylic acid position. This intermediate then undergoes an intramolecular condensation with the ketone carbonyl group. The final product is not a simple hydrazone but a cyclic phthalazin-1(2H)-one derivative. This reaction provides a direct route to heterocyclic systems, which are of significant interest in medicinal chemistry. The resulting phthalazinone structure can be further modified, for example, by reacting it with phosphorus pentasulfide (P₂S₅) to yield the corresponding thione, or with phosphorus oxychloride (POCl₃) to produce a chloro-derivative, which can then be used for further nucleophilic substitution reactions.

Aldol (B89426) Condensation Frameworks

The carbonyl group of this compound can act as an electrophile in aldol-type condensation reactions. Specifically, it is suited for a Claisen-Schmidt condensation, where an enolate (or enol) reacts with an aldehyde or ketone that cannot easily enolize itself. Since the target molecule lacks acidic α-protons on the benzoyl fragment, it cannot form an enolate at that position.

In a typical Claisen-Schmidt framework, a base is used to deprotonate a suitable reaction partner, such as acetone (B3395972) or a simple aldehyde, to generate a nucleophilic enolate. This enolate would then attack the electrophilic carbonyl carbon of the 2,5-dichlorobenzoyl group in this compound. The initial aldol adduct would likely undergo spontaneous dehydration (elimination of water) to yield a conjugated α,β-unsaturated ketone system. While direct examples involving this compound are not prominent in the literature, the reaction of substituted benzaldehydes with acetone is a well-established method for creating new carbon-carbon bonds and is mechanistically analogous.

Electrophilic Aromatic Substitution Dynamics of the Aromatic Rings

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic effects of its constituent functional groups and their positions on the two distinct aromatic rings. An electrophilic substitution reaction involves an electrophile replacing a hydrogen atom on an aromatic ring. youtube.com The outcome of such reactions on this molecule is dictated by the interplay of activating and deactivating effects.

The benzoic acid moiety contains a carboxylic acid group (-COOH), which is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position. youtube.com The second ring, the 2,5-dichlorophenyl group, has two chlorine atoms, which are also deactivating yet direct incoming electrophiles to the ortho and para positions. msu.edumsu.edu Furthermore, the benzoyl group itself is a deactivating, meta-directing substituent on the benzoic acid ring.

This complex substitution pattern leads to a nuanced reactivity profile:

Ring A (Benzoic Acid Ring): This ring is strongly deactivated due to the presence of both the carboxylic acid group and the deactivating 2,5-dichlorobenzoyl substituent. Electrophilic attack on this ring is generally disfavored.

Ring B (Dichlorophenyl Ring): This ring is deactivated by the two chlorine atoms and the acyl group connecting it to the other ring. However, it is generally more susceptible to electrophilic attack than Ring A. The directing effects of the chlorine atoms would channel a new substituent to the positions ortho or para to them, although steric hindrance from the adjacent benzoyl group can influence the final product distribution.

Studies on related substituted benzoic acids and chloronitrobenzenes show that nitration, a common EAS reaction, can proceed through different mechanisms depending on the reaction conditions, sometimes involving radical pathways in addition to the standard nitronium ion mechanism. rsc.org

Cyclization and Condensation Reactions for Heterocyclic Ring Formation

The structure of this compound, featuring a ketone and a carboxylic acid in an ortho relationship, makes it an excellent precursor for a variety of cyclization and condensation reactions to form heterocyclic systems.

Synthesis of Phthalide (B148349) Derivatives via Condensation with Hydroxyphenols

Phthalides, or isobenzofuranones, are a class of lactones that can be synthesized from 2-acylbenzoic acids. organic-chemistry.org The reaction of this compound with hydroxyphenols (phenolic compounds) can lead to the formation of substituted phthalide derivatives. This transformation typically proceeds via an acid-catalyzed electrophilic substitution, where the protonated carbonyl carbon of the benzoyl group is attacked by the electron-rich phenol (B47542) ring. This is followed by a dehydration and lactonization step, where the carboxylic acid group cyclizes to form the five-membered phthalide ring.

The general mechanism involves:

Protonation of the ketone carbonyl group, enhancing its electrophilicity.

Electrophilic attack by the activated phenol onto the carbonyl carbon.

Dehydration to form a new carbon-carbon bond.

Intramolecular esterification (lactonization) between the carboxylic acid and the newly introduced hydroxyl group (or a related intermediate) to close the phthalide ring.

The synthesis of phthalides can also be achieved through various other modern synthetic methods, including palladium-free, copper-catalyzed domino Sonogashira coupling and cyclization reactions of substituted ortho-halobenzoic acids with terminal alkynes. researchgate.net

Formation of Polycyclic Systems such as Dibenz[b,e]oxepins

The intramolecular cyclization of 2-benzoylbenzoic acid derivatives is a key method for synthesizing tricyclic systems like dibenz[b,e]oxepins. This reaction is typically promoted by strong acids or dehydrating agents, such as sulfuric acid, polyphosphoric acid, or Eaton's reagent.

In the case of this compound, the reaction would proceed as follows:

The carboxylic acid is converted into an acylium ion intermediate under the action of a strong acid.

This highly electrophilic acylium ion then attacks the electron-rich dichlorophenyl ring in an intramolecular Friedel-Crafts acylation.

The position of the attack on the dichlorophenyl ring is directed by the chlorine atoms.

Subsequent loss of a proton re-aromatizes the system, yielding the dibenz[b,e]oxepinone core structure.

The resulting product would be a dichlorinated dibenz[b,e]oxepinone, a valuable scaffold in medicinal chemistry and materials science.

Spectroscopic Analysis and Structural Elucidation of 2 2,5 Dichlorobenzoyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of a related compound, 2-chlorobenzoic acid, the proton of the carboxylic acid group typically appears as a singlet significantly downfield, a characteristic feature of acidic protons. rsc.org The aromatic protons exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. rsc.org For 2-(2,5-dichlorobenzoyl)benzoic acid, one would expect a similarly complex pattern for the seven aromatic protons, with their specific chemical shifts and coupling constants being influenced by the positions of the chloro substituents and the benzoyl group.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For benzoic acid, five distinct signals are observed, corresponding to the carboxyl carbon, the carbon atom to which the carboxyl group is attached (C1), the ortho (C2, C6), meta (C3, C5), and para (C4) carbons. docbrown.info The carboxyl carbon resonates at a significantly downfield chemical shift due to the deshielding effect of the two oxygen atoms. docbrown.info In the case of this compound, the presence of the 2,5-dichlorobenzoyl substituent would lead to a more complex ¹³C NMR spectrum with a greater number of distinct signals for the aromatic carbons due to the reduced symmetry. The chemical shifts of the carbons in the dichlorinated ring would be influenced by the electronegative chlorine atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzoic Acid Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Benzoic acid rsc.org | CDCl₃ | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.52 (t, J = 7.92 Hz, 2H) | 172.60, 133.89, 130.28, 129.39, 128.55 |

| 2-Chlorobenzoic acid rsc.org | CDCl₃ | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |

| 3-Chlorobenzoic acid rsc.org | DMSO | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H) | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is expected to show several characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. docbrown.info A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid is typically observed between 1700 and 1680 cm⁻¹ for aryl carboxylic acids. docbrown.info Additionally, another C=O stretching vibration from the benzoyl ketone group would be expected in a similar region.

The presence of the aromatic rings will give rise to C-H stretching vibrations typically observed between 3100 and 3000 cm⁻¹ and C=C stretching vibrations within the 1625-1465 cm⁻¹ range. docbrown.info The C-O stretching vibration of the carboxylic acid group is expected in the 1320-1210 cm⁻¹ region. docbrown.info The C-Cl stretching vibrations of the dichlorinated ring will also produce characteristic absorptions, typically in the fingerprint region below 1000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Benzoic Acid and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Carboxylic Acid O-H | Stretching (H-bonded) | 3300 - 2500 (broad) | docbrown.inforesearchgate.net |

| Aromatic C-H | Stretching | 3100 - 3000 | docbrown.info |

| Carbonyl C=O (acid) | Stretching | 1700 - 1680 | docbrown.info |

| Carbonyl C=O (ketone) | Stretching | ~1685 | |

| Aromatic C=C | Stretching | 1625 - 1465 | docbrown.info |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | docbrown.info |

| C-Cl | Stretching | < 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The molecular formula of this compound is C₁₄H₈Cl₂O₃, giving it a molecular weight of approximately 295 g/mol . vulcanchem.com

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks ([M+2]⁺ and [M+4]⁺) in a predictable ratio, which is a definitive indicator of the number of chlorine atoms in the molecule.

The fragmentation pattern provides further structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the bond between the two aromatic rings. For this compound, fragmentation could lead to the formation of ions corresponding to the 2,5-dichlorobenzoyl cation and the benzoic acid radical cation, among other fragments.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical composition based on the proposed molecular formula.

For this compound (C₁₄H₈Cl₂O₃), the theoretical elemental composition would be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, chlorine, and oxygen. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula and support the proposed structure.

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₈Cl₂O₃)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.01 | 14 | 168.14 | 56.99 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 2.74 |

| Chlorine (Cl) | 35.45 | 2 | 70.90 | 24.03 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 16.27 |

| Total | 295.12 | 100.00 |

Applications in Advanced Organic Synthesis

Role as a Strategic Building Block for Complex Organic Molecules

The inherent structure of 2-(2,5-Dichlorobenzoyl)benzoic acid makes it a strategic starting point for the construction of larger, more complex molecular frameworks. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. zyvex.comtenovapharma.comcancerquest.org The presence of two aromatic rings connected by a carbonyl group, along with a reactive carboxylic acid, provides multiple points for synthetic modification. vulcanchem.com

For instance, the benzophenone (B1666685) core can be a precursor to various polycyclic aromatic systems through intramolecular cyclization reactions. The carboxylic acid group can be converted into other functional groups, such as esters, amides, or even reduced to an alcohol, further expanding its synthetic utility. This allows for the systematic and controlled assembly of intricate three-dimensional structures, which is a fundamental goal in modern organic synthesis.

Intermediate in the Synthesis of Pharmaceutical Scaffolds and Precursors

The dichlorinated benzophenone benzoic acid structure is a key intermediate in the synthesis of various pharmaceutical scaffolds. A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of potential drug candidates.

Research has demonstrated the synthesis of hydrazone derivatives from the related 2-(3,4-dichlorobenzoyl)benzoic acid, which have shown potential antimicrobial properties. wisdomlib.orgresearchgate.net This highlights the utility of such dichlorobenzoyl benzoic acids as starting materials for creating new biologically active compounds. The general class of benzoic acid derivatives is widely recognized for its importance in the industrial synthesis of many organic substances, including those with pharmaceutical applications. wikipedia.org The synthesis of various substituted benzamides and other derivatives from dichlorinated benzoic acids has been explored for developing novel therapeutic agents, including those with antidiabetic or antimicrobial activities. mdpi.comresearchgate.netnih.gov

| Pharmaceutical Application Area | Role of Dichlorobenzoyl Benzoic Acid Derivative | Example |

| Antimicrobial Agents | Starting material for hydrazone derivatives with antibacterial activity. wisdomlib.orgresearchgate.net | Synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide derivatives. wisdomlib.orgresearchgate.net |

| Antidiabetic Agents | Precursor for sulfamoylbenzoic acid derivatives with potential antidiabetic activity. researchgate.net | Synthesis of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. researchgate.net |

| General Pharmaceutical Synthesis | An important intermediate for creating various drug scaffolds. google.com | Utilized as a starting material in general pharmaceutical synthesis. google.com |

Contribution to Agrochemical Compound Synthesis

The synthesis of agrochemicals, such as herbicides, fungicides, and plant growth regulators, often involves chlorinated aromatic compounds. The methyl ester of 2,5-dichlorobenzoic acid, a closely related compound, is known to function as a plant growth regulator and fungicide. herts.ac.uk This indicates that the 2,5-dichloro substitution pattern on a benzoic acid framework is relevant to creating biologically active molecules for agricultural use.

The synthesis of complex molecules for the agrochemical industry often relies on versatile intermediates. The reactivity of this compound allows for its incorporation into larger structures designed to interact with specific biological targets in pests or plants.

Utility in the Development of Dyes and Pigments

Benzophenone derivatives are foundational in the synthesis of certain classes of dyes and pigments. The general structure of 2-(benzoyl)benzoic acids can serve as a precursor to anthraquinone (B42736) dyes. Through an intramolecular cyclization reaction, typically promoted by a strong acid, the benzoylbenzoic acid structure can be converted to the corresponding anthraquinone.

Contributions to Materials Science Research

Exploration in Polymer Chemistry and Advanced Coatings

A thorough review of scholarly articles and patents has found no instances of 2-(2,5-Dichlorobenzoyl)benzoic acid being utilized as a monomer or additive in the synthesis of polymers or the formulation of advanced coatings. While related classes of compounds, such as other benzoylbenzoic acid derivatives or dichlorinated aromatic compounds, are used in polymer science, no specific data exists for the title compound. Research on the synthesis of high-performance polymers like polyamides, polyimides, or epoxy resins does not mention the use of this compound as a precursor or modifying agent. Therefore, there are no research findings to report on its role in polymer chemistry or coatings.

Influence on Thermal Stability and Structural Integrity of Novel Materials

There is no available research data on the effect of incorporating this compound into novel materials. Consequently, its influence on thermal stability, as would be measured by techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), has not been documented. Similarly, its impact on the structural integrity and mechanical properties of any composite or polymeric material is unknown.

Investigations into Electrical Conductivity of Related Crystalline Forms

No studies have been published regarding the electrical conductivity of this compound in its crystalline form or in any of its potential metal-organic complexes. The field of materials science includes research on the conductive properties of various organic and organometallic compounds, but this specific molecule has not been the subject of such investigations in the available literature.

Applications in Analytical Chemistry

Utilization as a Reagent in Proteomics Methodologies

There is no available research to support the use of 2-(2,5-Dichlorobenzoyl)benzoic acid as a reagent in proteomics methodologies.

Role as a Calibration Standard in Chromatographic and Spectroscopic Analyses

No literature has been found that describes the application of this compound as a calibration standard for chromatographic or spectroscopic analysis.

Investigation as a Matrix Component in Advanced Mass Spectrometry Techniques

There is no scientific information available detailing the investigation or use of this compound as a matrix component in any advanced mass spectrometry techniques, including MALDI.

Environmental Chemical Studies and Degradation Pathways

Investigation of Chemical and Photochemical Degradation Mechanisms

Comprehensive searches of scientific literature and environmental databases did not yield specific studies on the chemical or photochemical degradation of 2-(2,5-Dichlorobenzoyl)benzoic acid. There is no available data concerning its hydrolysis, photolysis rates, or the mechanisms involved under various environmental conditions such as pH, temperature, and exposure to sunlight. The reactivity of its functional groups—a carboxylic acid and a ketone—suggests potential for degradation, but experimental evidence is currently lacking in the public domain.

Analysis of Biodegradation Processes by Microbial Systems and Fungi

There is a notable absence of published research specifically investigating the biodegradation of this compound by either microbial or fungal systems. While studies exist for structurally related compounds, such as 2,5-dichlorobenzoic acid which is known to be degraded by certain bacterial strains like Pseudomonas sp. researchgate.netsigmaaldrich.com, this information cannot be directly extrapolated to this compound due to its more complex structure containing an additional benzoyl group. Therefore, no specific data on the microorganisms capable of degrading this compound, the enzymatic pathways involved, or the rate of biodegradation in soil or water is currently available.

Characterization of Environmental Transformation Products

Consistent with the lack of degradation studies, there is no information available characterizing the environmental transformation products of this compound. The identification of metabolites or degradation intermediates that could be formed through chemical, photochemical, or biological processes has not been reported in the reviewed literature.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,5-Dichlorobenzoyl)benzoic acid?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where 2,5-dichlorobenzoyl chloride reacts with benzoic acid derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction, purification involves recrystallization using polar aprotic solvents like dimethylformamide (DMF) or column chromatography to isolate the product . Alternative routes include coupling reactions using activated esters, such as N-hydroxysuccinimide (NHS) esters, under mild acidic conditions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy identify aromatic proton environments and carbonyl groups (e.g., a downfield shift ~170 ppm for the benzoyl carbonyl).

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ expected at m/z 295.94 for C₁₄H₉Cl₂O₃).

- X-ray Crystallography: Resolves crystal packing and confirms stereoelectronic properties. SHELX software is recommended for structure refinement .

Q. What is the significance of this compound in medicinal chemistry research?

Methodological Answer: The compound is a key intermediate in synthesizing proteasome inhibitors like ixazomib citrate. Its dichlorinated aromatic system enhances binding affinity to target enzymes, while the benzoic acid moiety facilitates derivatization for structure-activity relationship (SAR) studies. Hydrolysis studies under physiological conditions (pH 7.4, 37°C) are critical to assess prodrug activation kinetics .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?

Methodological Answer:

- Disorder: Use SHELXL’s PART instruction to model disordered atoms. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.

- Twinning: Collect data at low temperatures (e.g., 100 K) to reduce thermal motion. Use TWIN/BASF commands in SHELXL for refinement .

- Validate results with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How to reconcile contradictions between spectroscopic data (e.g., NMR) and crystallographic hydrogen-bonding patterns?

Methodological Answer:

- Perform graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., D(2) chains or R₂²(8) rings).

- Compare experimental NMR chemical shifts (in solution) with computed shifts (DFT-based tools like Gaussian) to identify solvent-induced conformational changes .

- Use dynamic NMR (VT-NMR) to probe temperature-dependent tautomerism or rotational barriers .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzoic acid to enhance electrophilicity.

- Bioisosteric Replacement: Replace the benzoyl group with thienoyl or pyridyl systems to improve metabolic stability.

- Co-crystallization Studies: Co-crystallize derivatives with target enzymes (e.g., proteasome β5 subunit) to map binding interactions .

Q. How to evaluate the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

Q. How do hydrogen-bonding patterns influence the solubility and bioavailability of this compound?

Methodological Answer:

- Solubility Analysis: Measure solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with hydrogen-bond donor/acceptor counts (Lipinski’s rules).

- Crystal Engineering: Modify crystallization solvents (e.g., ethanol vs. acetonitrile) to alter packing motifs. Use CSD surveys (Cambridge Structural Database) to predict polymorph stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.